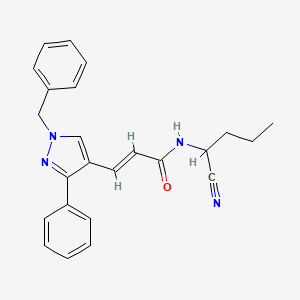
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H24N4O and its molecular weight is 384.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, biological evaluation, and potential applications of this compound, drawing from various research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H20N4
- Molecular Weight : 312.39 g/mol
- SMILES Notation : Cc1ccccc1C(=C(NC(=O)C#N)C(=N)C2=CC=CC=C2)N
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study on related pyrazole compounds showed that they exhibited moderate to high activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways, including the modulation of apoptosis-related proteins.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes:
| Enzyme | Inhibition Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Monoamine Oxidase (MAO-A/B) | Moderate | 5.0 | |
| Acetylcholinesterase (AChE) | Weak | >100 | |
| Butyrylcholinesterase (BChE) | Moderate | 25.0 |
These findings suggest that while the compound may not be a potent AChE inhibitor, it shows promise as a selective MAO inhibitor, which could be beneficial in treating neurodegenerative disorders.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of pyrazole derivatives on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.
Propiedades
IUPAC Name |
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)-N-(1-cyanobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-9-22(16-25)26-23(29)15-14-21-18-28(17-19-10-5-3-6-11-19)27-24(21)20-12-7-4-8-13-20/h3-8,10-15,18,22H,2,9,17H2,1H3,(H,26,29)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQYRWXCKWPAZ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C#N)NC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














